
Spiranthesol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiranthesol is a dimeric dihydrophenanthrene compound isolated from the roots of Spiranthes sinensis var. amoena, a species belonging to the Orchidaceae family . This compound is notable for being the first example of dihydrophenanthrene derived from natural sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spiranthesol can be isolated from the aerial parts of Spiranthes sinensis (Pers.) . The isolation process involves extraction and purification techniques, including the use of 2D NMR spectroscopy and HMBC techniques to determine its structure .
Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The compound is primarily obtained through extraction from natural sources, specifically the roots of Spiranthes sinensis var. amoena .
Analyse Chemischer Reaktionen
Types of Reactions: Spiranthesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dihydrophenanthrene, such as spiranthoquinone, spiranthol-C, and spirasineol-B .
Wissenschaftliche Forschungsanwendungen
Spiranthesol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-adipogenic activity, where it inhibits adipogenesis in 3T3-L1 cells by regulating adipogenic transcription factors and activating AMPK . Additionally, this compound and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Wirkmechanismus
The mechanism of action of Spiranthesol involves the regulation of various molecular targets and pathways. For instance, it inhibits adipogenesis by down-regulating adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer binding protein α (C/EBPα), and sterol regulatory element binding protein-1 (SREBP-1c) . Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Spiranthesol include other dihydrophenanthrene derivatives such as spiranthoquinone, spiranthol-C, and spirasineol-B . These compounds share structural similarities and are also derived from Spiranthes sinensis var. amoena .
Uniqueness: this compound is unique due to its specific dimeric dihydrophenanthrene structure, which distinguishes it from other phenanthrene derivatives. Its unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C40H42O6 |
|---|---|
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
6-[2,5-dihydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthren-3-yl]-7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C40H42O6/c1-21(2)7-11-28-26-13-10-24-18-35(46-6)38(40(44)37(24)29(26)15-16-33(28)41)32-20-31-27(30(39(32)43)12-8-22(3)4)14-9-23-17-25(45-5)19-34(42)36(23)31/h7-8,15-20,41-44H,9-14H2,1-6H3 |
InChI-Schlüssel |
HXPPUWDAQKHJLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)O)C4=C(C(=C5CCC6=C(C5=C4)C(=CC(=C6)OC)O)CC=C(C)C)O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



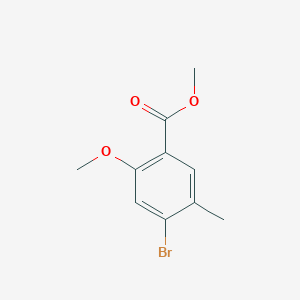
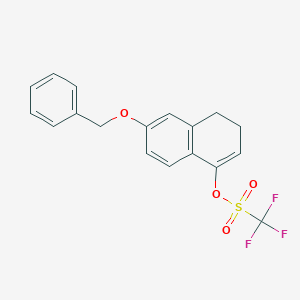
![(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B13913109.png)
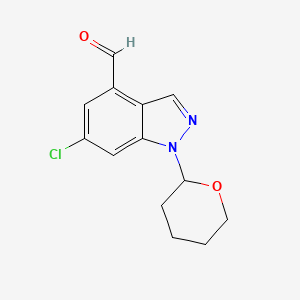
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B13913124.png)
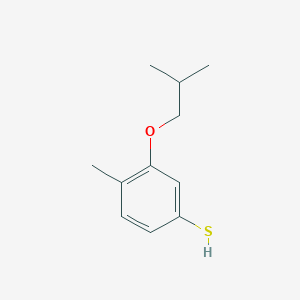
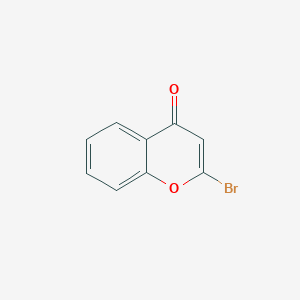
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)





